molecular formula C₁₇H₂₀N₂O₃ B021173 Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1) CAS No. 29790-52-1

Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)

Cat. No. B021173
CAS RN: 29790-52-1
M. Wt: 300.35 g/mol
InChI Key: AIBWPBUAKCMKNS-PPHPATTJSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related complexes and compounds has been elucidated through techniques such as single crystal X-ray diffraction studies. This has revealed insights into the geometrical configurations, bonding interactions, and overall molecular architecture (Chitrapriya et al., 2011). Such detailed structural analysis is crucial for understanding the fundamental properties of the compound .

Chemical Reactions and Properties

Research into the chemical reactions and properties of related compounds highlights the reactive nature and potential applications of these molecules. For example, the synthesis and characterization of metal-organic frameworks based on related ligands demonstrate the potential for creating new materials with unique properties (Gao et al., 2006). Understanding these reactions and properties is essential for advancing applications in various fields.

Physical Properties Analysis

The physical properties of compounds such as crystal structures and hydrogen bonding interactions have been the subject of research, providing insights into the stability and structural integrity of these materials (Lin & Zhang, 2012). Such studies are crucial for the development of compounds with desired physical characteristics.

Chemical Properties Analysis

Investigations into the chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to understanding the behavior of compounds under various conditions. The synthesis, characterization, and reactions of related compounds provide valuable data for predicting and manipulating the chemical properties of new compounds (Lemmerer & Bourne, 2012).

Scientific Research Applications

Photophysical Properties and Coordination Polymers

Research on derivatives of 3,5-dihydroxy benzoic acid, such as 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, has led to the development of lanthanide-based coordination polymers. These polymers exhibit interesting photophysical properties, particularly in terms of luminescence efficiencies and excited state lifetimes, making them potentially valuable in photonic applications (Sivakumar et al., 2011).

Metal Complex Synthesis and Characterization

The compound has been used in synthesizing metal complexes with elements like Mn(II), Ni(II), Cu(II), and Zn(II). These complexes are characterized by various spectral techniques and have unique molecular structures, indicating potential applications in the field of inorganic chemistry and materials science (Singh et al., 2014).

Biological Imaging Applications

Fluorescent sensors, like ZP9 and ZP10, containing pyridyl-amine-pyrrole groups derived from this compound, have been developed for Zn(II) detection. These sensors demonstrate significant fluorescence turn-on in response to Zn(II), indicating their potential use in biological imaging (Nolan et al., 2006).

Supramolecular Liquid Crystals

The compound has been utilized to study the effects of lateral substitution on the stability of supramolecular liquid crystal phases induced by intermolecular hydrogen bonding. This research contributes to the understanding of the molecular design of liquid crystals and their potential applications in display technologies (Naoum et al., 2010).

Antimicrobial and Antifungal Applications

Derivatives of benzoic acid, including those related to the compound , have demonstrated antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents and treatments (Kalshetty et al., 2013).

Applications in Gas Chromatography

The compound has been used in the derivatization of phenolic acids for gas chromatography (GC) analysis, indicating its utility in analytical chemistry for the identification and quantification of complex samples (Hušek, 1992).

Crystallography and Molecular Structure Analysis

Studies on the crystal structures of compounds related to benzoic acid, 2-hydroxy-, compound with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine, have provided insights into molecular arrangement and interactions, furthering the understanding of crystallography and molecular design (Lin & Zhang, 2012).

properties

IUPAC Name

2-hydroxybenzoic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.C7H6O3/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-6-4-2-1-3-5(6)7(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-4,8H,(H,9,10)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBWPBUAKCMKNS-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2.C7H6O3, C17H20N2O3
Record name NICOTINE SALICYLATE
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DSSTOX Substance ID

DTXSID5075319
Record name Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)
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Molecular Weight

300.35 g/mol
Source PubChem
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Physical Description

Nicotine salicylate appears as a white crystalline solid. Combustible. Toxic by inhalation (dust, etc.) and may be toxic by skin absorption. Produces toxic oxides of nitrogen during combustion.
Record name NICOTINE SALICYLATE
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Product Name

Nicotine salicylate

CAS RN

29790-52-1
Record name NICOTINE SALICYLATE
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Record name Nicotine salicylate
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Record name Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)
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Record name Nicotine salicylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)
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Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)
Reactant of Route 3
Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)
Reactant of Route 4
Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)
Reactant of Route 5
Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)
Reactant of Route 6
Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)

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